Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a chemical compound with the IUPAC name this compound dihydrochloride . It is a solid substance at room temperature . The compound is part of the pyrazole family, a group of five-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, has been a subject of interest in recent years . Various synthetic approaches have been developed, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring structure made up of two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C7H11N3O2.2ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;;/h3-4H,2,5,8H2,1H3;2*1H .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 183.21 . The compound is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(1H-pyrazol-1-yl)acetate and its derivatives have been synthesized and evaluated for their antimicrobial properties. Research demonstrates that these compounds exhibit antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, comparing favorably with standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Antitumor Activity
There is evidence of antitumor activity associated with Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound synthesized through a series of reactions starting from ethyl 2-chloroacetate. This compound has shown significant inhibition of the proliferation of various cancer cell lines (Liu et al., 2018).
Synthesis of Novel Compounds
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate serves as a starting material for the synthesis of a variety of novel compounds. For instance, it has been used in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-d]-pyrimidin-7-ones, which have demonstrated promising antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Properties
Research into the antioxidative properties of coordination compounds with pyrazole-type ligands, such as ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, has revealed significant activity. These compounds have been tested for their scavenging effect on the DPPH radical, indicating potential as antioxidants (Barta Holló et al., 2022).
Glucosidase Inhibition
Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, synthesized from N-arylthiazole-2-amines, have shown significant inhibition of α-glucosidase and β-glucosidase enzymes. These findings suggest potential applications in managing conditions like diabetes (Babar et al., 2017).
Future Directions
The future directions in the research of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate and similar compounds involve the development of new drugs . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of effects .
Result of Action
Similar compounds have been reported to have a wide range of effects, including antimicrobial, anti-inflammatory, and antioxidant activities .
Properties
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJOFLJKTWORKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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